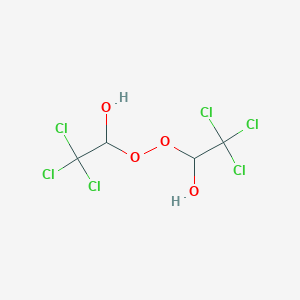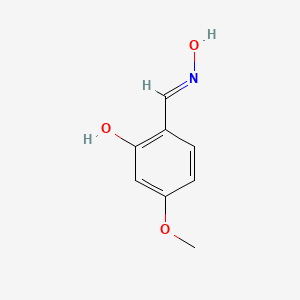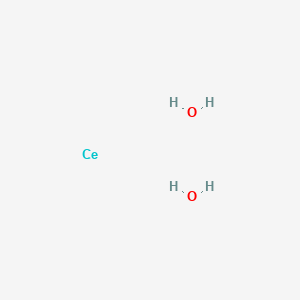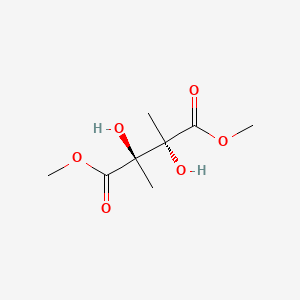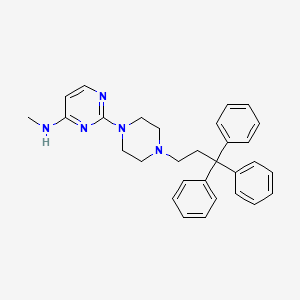
Hafnium--vanadium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium–vanadium (1/2) is a compound consisting of hafnium and vanadium in a 1:2 ratio. Hafnium is a transition metal known for its high melting point and corrosion resistance, while vanadium is another transition metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hafnium–vanadium (1/2) can be synthesized through various methods, including:
Direct Combination: This involves heating hafnium and vanadium metals together at high temperatures in an inert atmosphere to form the desired compound.
Chemical Vapor Deposition: This method involves the reaction of hafnium and vanadium halides in a high-temperature environment to produce the compound.
Reduction of Oxides: Hafnium and vanadium oxides can be reduced using a reducing agent such as hydrogen or carbon to form the compound.
Industrial Production Methods
In industrial settings, the production of hafnium–vanadium (1/2) often involves the reduction of mixed oxides or halides of hafnium and vanadium. The process is carried out in high-temperature furnaces under controlled atmospheres to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hafnium–vanadium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and vanadium.
Reduction: It can be reduced to its constituent metals using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other metal halides or oxides in a high-temperature environment.
Major Products Formed
Oxidation: Hafnium oxide and vanadium oxide.
Reduction: Pure hafnium and vanadium metals.
Substitution: Compounds with substituted metals.
Aplicaciones Científicas De Investigación
Hafnium–vanadium (1/2) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its unique properties.
Energy Storage: The compound is used in vanadium redox flow batteries, which are known for their long life and high efficiency.
Material Science: It is used in the development of high-performance materials with enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which hafnium–vanadium (1/2) exerts its effects involves its ability to undergo redox reactions. The compound can easily switch between different oxidation states, making it an effective catalyst and energy storage material. The molecular targets and pathways involved include the redox pairs of vanadium and the formation of stable oxides of hafnium.
Comparación Con Compuestos Similares
Similar Compounds
Hafnium–zirconium (1/2): Similar in terms of chemical properties due to the lanthanide contraction.
Vanadium–titanium (1/2): Similar in terms of oxidation states and catalytic properties.
Uniqueness
Hafnium–vanadium (1/2) is unique due to its combination of high melting point, corrosion resistance, and ability to form stable compounds with multiple oxidation states. This makes it particularly useful in high-temperature and corrosive environments, as well as in applications requiring stable redox reactions.
Propiedades
Número CAS |
12029-31-1 |
|---|---|
Fórmula molecular |
HfV2 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
hafnium;vanadium |
InChI |
InChI=1S/Hf.2V |
Clave InChI |
UHOTUEJTVWSSKI-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
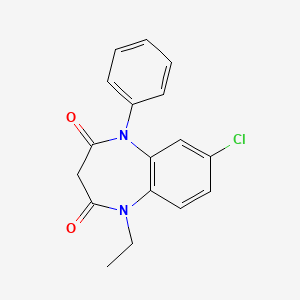
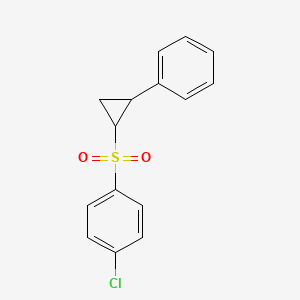
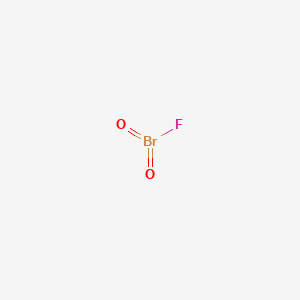
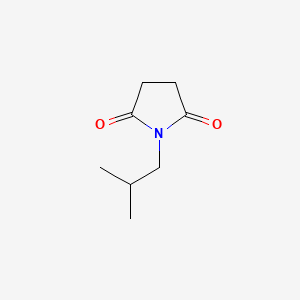
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
